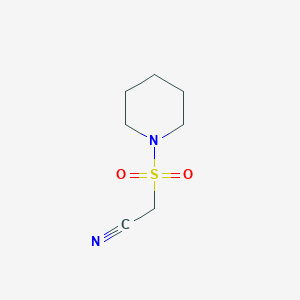
5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
説明
The compound “5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The presence of the ethyl groups and the phenyl ring suggest that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process known as click chemistry. This is a type of chemical reaction that involves the reaction of azides with alkynes to form a triazole ring . The ethyl and phenyl groups would likely be introduced in subsequent steps.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring and the carboxylic acid group. The ethyl groups and the phenyl ring would be attached to specific carbon atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring and the carboxylic acid group. These functional groups are often involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazole ring, the carboxylic acid group, and the ethyl and phenyl groups would all contribute to its properties .科学的研究の応用
Synthesis and Organic Chemistry
5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives are valuable in organic chemistry due to their roles as intermediates in the synthesis of complex molecules. For instance, the efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates demonstrates the utility of carboxylic acid hydrazides in organic synthesis, highlighting the importance of triazole derivatives as building blocks (Khomenko, Doroschuk, & Lampeka, 2016). Additionally, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds offers a pathway to peptidomimetics and biologically active compounds, overcoming challenges such as the Dimroth rearrangement (Ferrini et al., 2015).
Luminescence Sensing
Lanthanide metal–organic frameworks (MOFs) based on 1,2,3-triazole-containing tricarboxylic acid ligands have shown promise for luminescence sensing of metal ions and nitroaromatic compounds. These MOFs demonstrate selective detection capabilities, underscoring the applicability of triazole derivatives in developing advanced sensing materials (Wang et al., 2016).
Antimicrobial Activities
Some new 1,2,4-triazole derivatives exhibit antimicrobial activities, indicating the potential of triazole compounds in pharmaceutical applications. The synthesis of these derivatives and their subsequent testing against various microorganisms have led to the discovery of compounds with significant antimicrobial properties (Bektaş et al., 2007).
Molecular Interactions and Docking Studies
Investigations into the molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors reveal the intricate interactions at the molecular level. These studies provide insights into the anti-cancer properties of these compounds, highlighting the importance of triazole derivatives in medicinal chemistry (Karayel, 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-ethyl-1-(2-ethylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-9-7-5-6-8-11(9)16-10(4-2)12(13(17)18)14-15-16/h5-8H,3-4H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTPMEUCUFGJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)


![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B1517453.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)

![2-Methyl-3-[(3-methylphenyl)amino]propanenitrile](/img/structure/B1517462.png)


